Cas no 17999-75-6 (7-Methyl-8-quinoxalinesulfonyl Chloride)

7-Methyl-8-quinoxalinesulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its reactive sulfonyl chloride group enables efficient incorporation into more complex molecular structures, making it valuable for the development of sulfonamide-based compounds. The methyl substitution at the 7-position enhances its stability and selectivity in reactions. This compound is particularly useful in medicinal chemistry for designing biologically active molecules, including potential enzyme inhibitors or receptor modulators. It is typically handled under controlled conditions due to its moisture sensitivity. High purity grades are available to ensure consistent performance in synthetic applications.
7-Methyl-8-quinoxalinesulfonyl Chloride structure
17999-75-6 structure
Product Name:7-Methyl-8-quinoxalinesulfonyl Chloride
CAS No:17999-75-6
MF:C10H8ClNO2S
MW:241.694020271301
MDL:MFCD18791270
CID:1059493
PubChem ID:13008158
Update Time:2025-05-23

7-Methyl-8-quinoxalinesulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 7-Methyl-8-quinoxalinesulfonyl Chloride
    • 7-Methyl-8-quinoxali
    • 7-methyl-quinoline-8-sulfonyl chloride
    • 8-Quinolinesulfonyl chloride, 7-methyl-
    • 7-Methyl-Quinoline-8-Sulfonyl Chloride(WX682846)
    • AS-64165
    • SCHEMBL20534649
    • 7-methylquinoline-8-sulfonylchloride
    • 7-methylquinoline-8-sulfonyl chloride
    • AM805640
    • MFCD18791270
    • AKOS006334577
    • CS-0158797
    • DTXSID201287324
    • 7-Methyl-8-quinolinesulfonyl chloride
    • EN300-127353
    • 7-Methyl-8-quinolinesulfonyl chloride; 7-METHYL-QUINOLINE-8-SULFONYL CHLORIDE
    • 17999-75-6
    • MDL: MFCD18791270
    • Inchi: 1S/C10H8ClNO2S/c1-7-4-5-8-3-2-6-12-9(8)10(7)15(11,13)14/h2-6H,1H3
    • InChI Key: IBKAMDKVGHVQEV-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C)C=CC2=CC=CN=C12)(=O)=O

Computed Properties

  • Exact Mass: 240.9964274g/mol
  • Monoisotopic Mass: 240.9964274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.4Ų

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7-Methyl-8-quinoxalinesulfonyl Chloride Suppliers

Amadis Chemical Company Limited
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(CAS:17999-75-6)7-Methyl-8-quinoxalinesulfonyl Chloride
Order Number:A1143409
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):1925.0
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7-Methyl-8-quinoxalinesulfonyl Chloride Related Literature

Additional information on 7-Methyl-8-quinoxalinesulfonyl Chloride

Introduction to 7-Methyl-8-quinoxalinesulfonyl Chloride (CAS No. 17999-75-6)

7-Methyl-8-quinoxalinesulfonyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 17999-75-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the quinoxaline family, a class of molecules known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

The structural motif of 7-Methyl-8-quinoxalinesulfonyl Chloride features a quinoxaline core substituted with a methyl group at the 7-position and a sulfonyl chloride moiety at the 8-position. This unique arrangement imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry. The sulfonyl chloride group is particularly noteworthy as it serves as a versatile handle for further derivatization, enabling the construction of more complex molecules through nucleophilic substitution reactions.

In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic agents. Quinoxaline derivatives have emerged as promising candidates due to their ability to interact with various biological targets. For instance, studies have demonstrated that modifications at the 7- and 8-positions of quinoxaline can significantly influence binding affinity and selectivity towards enzymes and receptors involved in disease pathways. The presence of the methyl group in 7-Methyl-8-quinoxalinesulfonyl Chloride may contribute to steric hindrance, which could be exploited to fine-tune pharmacokinetic profiles.

One of the most compelling aspects of 7-Methyl-8-quinoxalinesulfonyl Chloride is its potential role in drug discovery. The sulfonamide group is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding interactions with biological targets. Additionally, sulfonyl chlorides are frequently used in medicinal chemistry due to their reactivity, allowing for easy introduction of various functional groups through nucleophilic aromatic substitution or nucleophilic addition reactions. This flexibility makes 7-Methyl-8-quinoxalinesulfonyl Chloride an attractive building block for designing novel therapeutic agents.

Recent advancements in computational chemistry have further highlighted the importance of 7-Methyl-8-quinoxalinesulfonyl Chloride in drug development. Molecular modeling studies have shown that this compound can interact with target proteins through multiple hydrogen bonding interactions, hydrophobic contacts, and π-stacking effects. These interactions are critical for achieving high affinity and selectivity, which are essential for effective drug design. Moreover, virtual screening approaches have been employed to identify potential lead compounds derived from 7-Methyl-8-quinoxalinesulfonyl Chloride, demonstrating its significance in high-throughput screening campaigns.

The synthesis of 7-Methyl-8-quinoxalinesulfonyl Chloride involves multi-step organic transformations that highlight its synthetic utility. Typically, the quinoxaline core is constructed through condensation reactions between appropriate aldehydes and hydrazine derivatives. Subsequent functionalization at the 7-position with a methyl group can be achieved through alkylation reactions. The introduction of the sulfonyl chloride group at the 8-position is often accomplished via chlorosulfonation followed by treatment with thionyl chloride or phosphorus pentachloride. These synthetic strategies underscore the compound's versatility as a chemical intermediate.

In academic research, 7-Methyl-8-quinoxalinesulfonyl Chloride has been employed as a key intermediate in the development of novel bioactive molecules. For example, researchers have utilized this compound to synthesize derivatives with enhanced antimicrobial properties. Structural modifications have revealed that subtle changes in the quinoxaline scaffold can significantly alter biological activity, providing insights into structure-activity relationships (SAR). Such studies not only contribute to our understanding of quinoxaline chemistry but also pave the way for future drug development efforts.

The pharmaceutical industry has also shown interest in 7-Methyl-8-quinoxalinesulfonyl Chloride due to its potential therapeutic applications. Preclinical studies have explored its efficacy against various diseases, including cancer and inflammatory disorders. The sulfonamide moiety is particularly relevant in this context, as it has been extensively studied for its anti-inflammatory and analgesic properties. Furthermore, the quinoxaline core has demonstrated promise in inhibiting kinases and other enzymes involved in tumor progression, making 7-Methyl-8-quinoxalinesulfonyl Chloride a candidate for further investigation.

From a chemical biology perspective, 7-Methyl-8-quinoxalinesulfonyl Chloride offers insights into enzyme inhibition mechanisms. The sulfonamide group can act as a mimic of carboxylate residues in enzymes, facilitating hydrogen bonding interactions that stabilize enzyme-substrate complexes. This property has been exploited in designing inhibitors targeting enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). Additionally, the sulfonyl chloride functionality allows for covalent bond formation with nucleophilic residues in enzymes, providing an alternative strategy for irreversible inhibition.

The environmental impact of using 7-Methyl-8-quinoxalinesulfonyl Chloride as an intermediate must also be considered. While this compound is not classified as hazardous or toxic under standard conditions, proper handling procedures should be followed to ensure safety during synthesis and application. Green chemistry principles can be applied to minimize waste generation and improve reaction efficiency when working with this compound. For instance, solvent recovery systems and catalytic methods can reduce environmental footprint while maintaining high yields.

In conclusion,7-Methyl-8-quinoxalinesulfonyl Chloride (CAS No. 17999-75-6) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new biological activities associated with quinoxaline derivatives,7-Methyl-8-quinoxalinesulfonyl Chloride is likely to remain at the forefront of medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:17999-75-6)7-Methyl-8-quinoxalinesulfonyl Chloride
A1143409
Purity:99%
Quantity:5g
Price ($):1925.0
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